Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-4-(piperidin-1-yl)benzoate
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Overview
Description
METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-4-PIPERIDINOBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a piperidinobenzene moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-4-PIPERIDINOBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenyl sulfone with piperidine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as copper(I) iodide, to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-4-PIPERIDINOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Copper(I) iodide as a catalyst in the presence of a suitable nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-4-PIPERIDINOBENZOATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-4-PIPERIDINOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the piperidine moiety can enhance the compound’s binding affinity to certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Shares the bromophenyl and sulfonyl groups but lacks the piperidinobenzene moiety.
1-Bromo-4-(methylsulfonyl)benzene: Similar structure but without the piperidine and benzoate groups.
Uniqueness
METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-4-PIPERIDINOBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H21BrN2O4S |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
methyl 3-[(4-bromophenyl)sulfonylamino]-4-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C19H21BrN2O4S/c1-26-19(23)14-5-10-18(22-11-3-2-4-12-22)17(13-14)21-27(24,25)16-8-6-15(20)7-9-16/h5-10,13,21H,2-4,11-12H2,1H3 |
InChI Key |
LNRBBTUMZJRWHC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCCC2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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